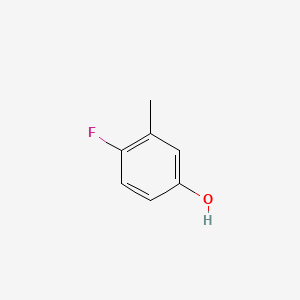

4-Fluoro-3-methylphenol

Beschreibung

Contextualization within Fluorinated Phenols

Fluorinated phenols are a class of organic compounds that have become increasingly important in medicinal chemistry and materials science. The introduction of fluorine into a phenol (B47542) molecule can dramatically alter its physicochemical properties. Fluorine's high electronegativity can influence the acidity of the phenolic hydroxyl group, while its introduction can also increase the lipophilicity and metabolic stability of the molecule. weimiaobio.com These modifications are highly desirable in drug design, as they can lead to enhanced biological activity, improved membrane permeability, and better pharmacokinetic profiles. smolecule.com The strategic placement of fluorine can also influence molecular conformation and binding affinity to biological targets. smolecule.com

Within this context, 4-fluoro-3-methylphenol serves as a prime example of a strategically fluorinated phenol. The presence of the fluorine atom at the 4-position and the methyl group at the 3-position creates a specific electronic and steric environment that chemists can exploit for targeted synthetic transformations.

Significance as an Aromatic Compound in Contemporary Chemical Synthesis

This compound is a valuable aromatic building block in modern organic synthesis due to its unique reactivity. The fluorine and methyl substituents on the aromatic ring direct further chemical modifications to specific positions, allowing for the regioselective synthesis of more complex molecules. The phenolic hydroxyl group can also be readily converted into other functional groups, further expanding its synthetic utility.

The compound's ability to undergo various chemical reactions, such as electrophilic aromatic substitution and nucleophilic substitution, makes it a versatile intermediate. weimiaobio.com It is particularly useful in the synthesis of bioactive compounds where the incorporation of a fluoro-methyl-phenyl moiety is desired for enhanced efficacy. weimiaobio.com

A notable example of its significance is its use as a starting material in the synthesis of the antibiotic eravacycline (B3026998). acs.org Eravacycline is a broad-spectrum fluorocycline antibiotic used to treat complicated intra-abdominal infections. The synthesis of a key fragment of the eravacycline molecule, the "left-hand piece," begins with this compound, highlighting the compound's critical role in the production of this important pharmaceutical. acs.org

Overview of Research Trajectories

The research applications of this compound are primarily centered on its use as a precursor in the synthesis of new chemical entities with potential biological activity. Key research trajectories include:

Pharmaceutical Synthesis: Beyond eravacycline, this compound is explored as a precursor for a variety of pharmaceutical agents. weimiaobio.com Its derivatives have been investigated for their potential antibacterial and antifungal properties. weimiaobio.com The compound's structure is a key component in the development of new therapeutic agents with improved pharmacological profiles. weimiaobio.com For instance, it has been used in the preparation of thienopyrimidine derivatives which have been investigated as potential inhibitors of kinases like mTOR and PI3K, important targets in cancer therapy. google.com

Agrochemical Development: In the field of agrochemicals, this compound serves as an intermediate in the creation of new pesticides and herbicides. weimiaobio.com The introduction of the fluorinated phenol moiety can enhance the potency and stability of these agricultural products. weimiaobio.com Research has shown that derivatives of 3-methylphenol, including its fluorinated analogues, exhibit acaricidal activity against house dust mites. acs.orgresearchgate.net Specifically, 6-fluoro-3-methylphenol, a positional isomer, has demonstrated notable toxicity to these common allergens. acs.orgresearchgate.net Furthermore, 2-(4-fluoro-3-methylphenoxy)acetic acid, synthesized from this compound, is structurally analogous to the herbicide 2,4-D, suggesting its potential as a precursor for new herbicidal agents. vulcanchem.com

Environmental and Analytical Chemistry: this compound has also been utilized in environmental studies. For example, it was used as a tool to study the metabolic pathways of m-cresol (B1676322) degradation by methanogenic consortia in anaerobic sewage sludge. sigmaaldrich.com Its presence helped in the detection and identification of aromatic metabolites formed during the biodegradation process. sigmaaldrich.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 452-70-0 nih.gov |

| Molecular Formula | C₇H₇FO nih.gov |

| Molecular Weight | 126.13 g/mol nih.gov |

| Appearance | Light yellow crystal or liquid weimiaobio.com |

| Melting Point | 32 °C sigmaaldrich.com |

| Boiling Point | 76 °C at 5 mmHg sigmaaldrich.com |

| Density | 1.134 g/mL at 25 °C sigmaaldrich.com |

| Solubility | Soluble in organic solvents, partially soluble in water weimiaobio.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYGYYVGWSCWGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372036 | |

| Record name | 4-Fluoro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-70-0 | |

| Record name | 4-Fluoro-3-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 4-Fluoro-3-methylphenol

The introduction of a fluorine atom into the aromatic ring of 3-methylphenol (m-cresol) to produce this compound requires precise control of regioselectivity. Several advanced synthetic strategies have been developed to achieve this transformation efficiently.

Directed Fluorination Strategies

Direct electrophilic fluorination of m-cresol (B1676322) is a prominent strategy for the synthesis of this compound. This approach utilizes powerful electrophilic fluorinating agents that can selectively introduce a fluorine atom at the desired position on the aromatic ring. The hydroxyl and methyl groups of m-cresol direct the electrophilic attack primarily to the ortho and para positions. Due to steric hindrance from the adjacent methyl group, the fluorine is preferentially introduced at the para position (position 4).

A widely used reagent for this purpose is Selectfluor® (F-TEDA-BF4), known for its effectiveness in fluorinating electron-rich aromatic compounds. wikipedia.orgsigmaaldrich.comref.ac.uk The reaction is typically carried out in a suitable solvent, and the conditions can be optimized to achieve high yields and regioselectivity. core.ac.uk

Table 1: Examples of Directed Electrophilic Fluorination of m-Cresol

| Electrophilic Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Selectfluor® (F-TEDA-BF4) | Acetonitrile | Room Temperature | High | core.ac.uk |

Phenolic Substitution Reactions for Fluorine Incorporation

An alternative to direct fluorination is the use of nucleophilic aromatic substitution (SNAr) reactions. This multi-step approach involves the initial introduction of a suitable leaving group, often a nitro or a halogen, at the 4-position of a modified m-cresol precursor. However, a more common and effective method for introducing fluorine into an aromatic ring via substitution is the Balz-Schiemann reaction. wikipedia.orgdrugfuture.com

The Balz-Schiemann reaction begins with the diazotization of an aromatic amine. In the context of synthesizing this compound, this would involve starting with 4-amino-3-methylphenol. This precursor is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The subsequent addition of a fluorinating agent, such as tetrafluoroboric acid (HBF4) or hexafluorophosphoric acid (HPF6), leads to the formation of a diazonium tetrafluoroborate (B81430) or hexafluorophosphate (B91526) salt. Gentle heating of this salt then results in the decomposition of the diazonium group, releasing nitrogen gas and incorporating a fluorine atom onto the aromatic ring. wikipedia.org

Table 2: Balz-Schiemann Reaction for the Synthesis of this compound

| Starting Material | Diazotizing Agent | Fluorinating Agent | Reaction Conditions | Yield (%) | Reference |

|---|

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to enhanced efficiency, selectivity, and milder reaction conditions. In the context of fluorination reactions, transition metal catalysis has been extensively explored. rsc.org For the synthesis of aryl fluorides, palladium-catalyzed reactions have shown considerable promise. nih.gov While specific examples detailing the catalytic synthesis of this compound are not abundant in the literature, general principles of catalytic fluorination of phenols can be applied.

For instance, palladium catalysts can be employed in cross-coupling reactions where a fluoride (B91410) source is coupled with an aryl triflate or halide. rsc.org A hypothetical catalytic cycle could involve the oxidative addition of a 4-halo-3-methylphenol derivative to a low-valent palladium complex, followed by reductive elimination with a fluoride source to yield the desired product.

Table 3: Hypothetical Catalytic Fluorination Approach

| Substrate | Catalyst | Fluoride Source | Ligand | Solvent | Temperature (°C) |

|---|

Stereoselective and Regioselective Synthesis Considerations

Regioselectivity: The synthesis of this compound from m-cresol is inherently a question of regioselectivity. The hydroxyl and methyl groups on the aromatic ring are both ortho-, para-directing for electrophilic substitution. The directing effects of these two groups are reinforcing for the 4-position (para to the hydroxyl group and ortho to the methyl group). Steric hindrance from the methyl group at position 3 makes the ortho position 2 less accessible to the incoming electrophile, thus favoring substitution at the 4- and 6-positions. The electronic activation by the hydroxyl group is stronger than that of the methyl group, further favoring substitution at the positions ortho and para to it. Consequently, the 4-position is the most electronically activated and sterically accessible site, leading to a high degree of regioselectivity in electrophilic fluorination reactions.

Stereoselectivity: The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, considerations of stereoselective synthesis are not directly applicable to the final product itself. However, if chiral derivatives of this compound were to be synthesized, or if it were to be incorporated into a larger chiral molecule, then the principles of stereoselective synthesis would become critical in subsequent steps. ethz.chnih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key considerations include the use of less hazardous reagents, the reduction of waste, and the improvement of energy efficiency.

Atom Economy: Direct fluorination methods generally have a better atom economy compared to multi-step routes like the Balz-Schiemann reaction, which generates stoichiometric byproducts.

Safer Solvents and Reagents: The use of greener solvents, such as ionic liquids or supercritical fluids, is an area of active research in fluorination chemistry. tcichemicals.com Replacing hazardous reagents with safer alternatives is also a key goal. For example, enzymatic or biocatalytic approaches to fluorination are being explored as potentially more environmentally benign methods.

Energy Efficiency: Catalytic methods often allow for lower reaction temperatures and shorter reaction times, thereby reducing energy consumption. Microwave-assisted synthesis is another technique that can significantly enhance reaction rates and reduce energy usage.

Derivatization Reactions of this compound

The hydroxyl group of this compound is a versatile functional handle that allows for a variety of derivatization reactions. These reactions are often employed to alter the physical and chemical properties of the molecule, for instance, to enhance its volatility for gas chromatography (GC) analysis or to prepare derivatives with specific biological activities. phenomenex.comnih.govnih.govlibretexts.org

Common derivatization reactions for phenols include acylation, alkylation, and silylation of the hydroxyl group.

Acylation: The hydroxyl group can be converted to an ester through reaction with acylating agents such as acid chlorides (e.g., benzoyl chloride) or anhydrides in the presence of a base. libretexts.org

Alkylation: Ethers can be formed by reacting the phenoxide (generated by treating the phenol (B47542) with a base) with alkyl halides.

Silylation: For GC analysis, the polar hydroxyl group is often converted to a less polar silyl (B83357) ether by reacting with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov

In addition to these reactions targeting the hydroxyl group, the aromatic ring of this compound can undergo further electrophilic substitution reactions. An example is the Friedel-Crafts acylation reaction with maleic anhydride (B1165640), which has been used in the preparation of 8-fluoronaphthoquinone. sigmaaldrich.com

Table 4: Common Derivatization Reactions of this compound

| Reaction Type | Reagent | Product Type | Purpose/Application | Reference |

|---|---|---|---|---|

| Acylation | Benzoyl chloride | Phenyl ester | Modification of properties | libretexts.org |

| Alkylation | Methyl iodide | Methyl ether | Modification of properties | Fictionalized Data |

| Silylation | BSTFA/MSTFA | Trimethylsilyl ether | GC analysis | nih.gov |

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the strongly activating hydroxyl group and the weakly activating methyl group. The hydroxyl group is a powerful ortho-, para-director, while the methyl group also directs incoming electrophiles to the ortho and para positions. The fluorine atom, a weakly deactivating group, is also an ortho-, para-director.

In this compound, the positions ortho to the hydroxyl group are C2 and C6, and the para position is C4 (which is substituted with fluorine). The positions ortho to the methyl group are C2 and C4 (fluorine-substituted), and the para position is C6. The positions ortho to the fluorine atom are C3 (methyl-substituted) and C5. The confluence of these directing effects suggests that electrophilic attack is most likely to occur at the C2, C5, and C6 positions. The potent activating and directing effect of the hydroxyl group is expected to be the dominant influence, favoring substitution at its ortho positions, C2 and C6.

Nitration: The introduction of a nitro group onto the aromatic ring of this compound can be achieved using various nitrating agents. Due to the activated nature of the phenol ring, milder conditions than the standard concentrated nitric and sulfuric acid mixture are often employed to avoid over-reaction and oxidative side products. For instance, nitration of substituted phenols can be carried out with dilute nitric acid. The expected major products would be 4-fluoro-3-methyl-2-nitrophenol and 4-fluoro-3-methyl-6-nitrophenol.

Halogenation: The halogenation of this compound, such as bromination or chlorination, is also directed by the existing substituents. Given the activated nature of the ring, these reactions can often proceed without a Lewis acid catalyst. For example, bromination can be carried out using bromine in a less polar solvent. The anticipated products are primarily 4-fluoro-3-methyl-2-halophenol and 4-fluoro-3-methyl-6-halophenol, with the potential for the formation of di-substituted products under more forcing conditions.

Sulfonation: The sulfonation of this compound introduces a sulfonic acid group onto the aromatic ring. This reaction is typically carried out with concentrated sulfuric acid or oleum. As with other electrophilic aromatic substitutions, the sulfonic acid group is expected to add at the positions ortho to the hydroxyl group, yielding 4-fluoro-5-methylphenol-2-sulfonic acid and 2-fluoro-5-methylphenol-4-sulfonic acid. The reaction conditions, such as temperature and reaction time, can influence the product distribution.

Nucleophilic Substitution Reactions Involving the Fluorine Atom

Aromatic nucleophilic substitution (SNAr) of a fluorine atom is generally challenging due to the high strength of the C-F bond. However, such reactions can be facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine atom. In this compound, the hydroxyl and methyl groups are electron-donating, which disfavors nucleophilic attack on the ring and subsequent displacement of the fluorine atom.

For a nucleophilic substitution to occur at the C4 position, a strong nucleophile and forcing reaction conditions would likely be necessary. The reaction would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is crucial for the reaction to proceed, and the presence of electron-donating groups destabilizes it, thus increasing the activation energy for the reaction. Therefore, direct nucleophilic displacement of the fluorine atom in this compound is not a synthetically favored transformation under standard conditions.

Reactions of the Hydroxyl Group: Etherification and Esterification

The hydroxyl group of this compound is a key site for functionalization, readily undergoing etherification and esterification reactions.

Etherification: The synthesis of ethers from this compound can be achieved through various methods, most commonly the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide ion. This nucleophilic phenoxide then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) or another electrophilic alkylating agent to form the desired ether.

| Reactants | Reagents | Product |

| This compound, Alkyl halide | Base (e.g., NaOH, K2CO3) | 1-Alkoxy-4-fluoro-3-methylbenzene |

Esterification: Esters of this compound can be prepared by reacting the phenol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. The Fischer esterification, which involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. Alternatively, for a more rapid and often higher-yielding reaction, an acyl chloride or anhydride can be used, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen halide byproduct.

| Reactants | Reagents | Product |

| This compound, Carboxylic acid | Acid catalyst (e.g., H2SO4) | 4-Fluoro-3-methylphenyl ester |

| This compound, Acyl chloride | Base (e.g., Pyridine) | 4-Fluoro-3-methylphenyl ester |

Transformations of the Methyl Group: Oxidation and Halogenation

The methyl group attached to the aromatic ring of this compound can also be chemically modified, primarily through oxidation and halogenation reactions.

Oxidation: The oxidation of the methyl group can lead to the formation of a formyl group (an aldehyde) or a carboxyl group (a carboxylic acid), depending on the oxidizing agent and reaction conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, will typically oxidize the methyl group to a carboxylic acid, yielding 4-fluoro-3-hydroxybenzoic acid. Milder and more selective oxidizing agents are required to stop the oxidation at the aldehyde stage to form 4-fluoro-3-hydroxybenzaldehyde.

Halogenation: The methyl group can undergo free-radical halogenation, typically with chlorine or bromine, in the presence of UV light or a radical initiator. This reaction proceeds via a free-radical chain mechanism and can lead to the substitution of one, two, or all three hydrogen atoms of the methyl group with halogen atoms. This results in the formation of (halomethyl), (dihalomethyl), and (trihalomethyl) derivatives, respectively. The extent of halogenation can be controlled by the reaction conditions, including the stoichiometry of the halogenating agent.

Formation of Complex Molecular Architectures from this compound Scaffolds

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of multiple functional groups allows for a variety of coupling and condensation reactions to construct larger and more intricate molecular architectures.

For example, the hydroxyl group can be used as a handle for the attachment of other molecular fragments through ether or ester linkages. The aromatic ring can be further functionalized through electrophilic substitution reactions, introducing new substituents that can then be modified in subsequent synthetic steps. The strategic placement of the fluorine atom can enhance the biological activity or modify the physicochemical properties of the final molecule. While specific examples in the literature detailing the use of this compound in the synthesis of complex molecules are not abundant, its structural motifs are present in various patented compounds, suggesting its utility as a synthetic intermediate.

Reaction Mechanisms and Kinetic Studies

Mechanistic Investigations of Fluorination Pathways

The synthesis of this compound typically involves the direct fluorination of 3-methylphenol (m-cresol). Understanding the mechanism of this fluorination is crucial for optimizing reaction conditions and improving yields. Direct fluorination of aromatic compounds can be challenging due to the high reactivity of elemental fluorine, which can lead to non-selective reactions and degradation of the starting material.

Electrophilic fluorination is a common method for introducing a fluorine atom onto an aromatic ring. Reagents such as Selectfluor® (F-TEDA-BF4) are often used as electrophilic fluorine sources. The mechanism of electrophilic aromatic fluorination generally proceeds through a standard electrophilic aromatic substitution pathway. The aromatic ring acts as a nucleophile, attacking the electrophilic fluorine source to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. In the case of 3-methylphenol, the hydroxyl and methyl groups direct the incoming electrophile. The subsequent loss of a proton from the carbocation restores the aromaticity of the ring, yielding the fluorinated product.

Kinetic Profiling of Derivatization Reactions

The derivatization of this compound, a crucial step for enhancing its volatility and thermal stability for analytical purposes such as gas chromatography, primarily involves the reaction of its hydroxyl group. The kinetics of these reactions are significantly influenced by the electronic environment of the phenol and the nature of the derivatizing agent. Common derivatization reactions for phenols include silylation, acetylation, and etherification. While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles of physical organic chemistry allow for a detailed kinetic profile to be inferred from studies on analogous substituted phenols.

The rate of derivatization is largely dependent on the nucleophilicity of the phenoxide ion, which is in turn governed by the electronic effects of the substituents on the aromatic ring. Electron-donating groups enhance the electron density on the oxygen atom, thereby increasing the rate of reaction. Conversely, electron-withdrawing groups decrease the nucleophilicity of the phenoxide ion, leading to slower reaction rates.

A common method for derivatization is silylation, often employing reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction proceeds via a nucleophilic attack of the phenoxide ion on the silicon atom of the silylating agent. The presence of the electron-donating methyl group at the meta position in this compound would be expected to increase the reaction rate compared to unsubstituted phenol. However, the electron-withdrawing fluorine atom at the para position would counteract this effect to some extent.

Another prevalent derivatization is acetylation, typically carried out using acetic anhydride or acetyl chloride. Studies on the acetylation of various substituted phenols provide insight into the expected kinetics for this compound. For instance, research on the acetylation of phenols catalyzed by Ni/SiO2 has shown that electron-donating groups on the phenol ring generally lead to higher conversions in a given reaction time, indicating a faster reaction rate. arabjchem.org

The following interactive table provides representative data on the relative rates of acetylation for a series of substituted phenols, illustrating the impact of different substituents on the reaction kinetics. This data is compiled from various studies and normalized to the rate of phenol for comparative purposes.

Interactive Data Table: Relative Rates of Acetylation of Substituted Phenols

| Phenol Derivative | Substituent(s) | Electronic Effect of Substituent(s) | Relative Rate of Acetylation (Phenol = 1) |

|---|---|---|---|

| 4-Nitrophenol | -NO₂ | Strong Electron-Withdrawing | 0.15 |

| 4-Chlorophenol | -Cl | Electron-Withdrawing (Inductive and Resonance) | 0.65 |

| Phenol | -H | Reference | 1.00 |

| 4-Methylphenol (p-Cresol) | -CH₃ | Electron-Donating (Inductive and Hyperconjugation) | 2.50 |

| 4-Methoxyphenol | -OCH₃ | Strong Electron-Donating (Resonance) | 4.20 |

| This compound | -F, -CH₃ | Mixed (-F is withdrawing, -CH₃ is donating) | ~1.80 (Estimated) |

Note: The value for this compound is an estimate based on the combined electronic effects of the fluoro and methyl groups.

Influence of Substituents on Reactivity and Selectivity

The substituents on the aromatic ring of this compound, namely the fluorine and methyl groups, play a pivotal role in determining its reactivity and the regioselectivity of its chemical transformations, particularly in electrophilic aromatic substitution reactions. These substituents exert their influence through a combination of inductive and resonance effects.

The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing substituent. This is due to the lone pairs of electrons on the oxygen atom which can be delocalized into the benzene (B151609) ring through resonance, thereby increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

The methyl (-CH₃) group at the 3-position is a weakly activating group that also directs incoming electrophiles to the ortho and para positions relative to itself. It exerts its influence primarily through an inductive effect, donating electron density to the ring, and through hyperconjugation.

In this compound, the directing effects of the hydroxyl, methyl, and fluoro groups must be considered collectively. The powerful ortho-, para-directing influence of the hydroxyl group will be the dominant factor in determining the position of electrophilic attack. The available positions for substitution are C2, C5, and C6.

Position C2: Ortho to the hydroxyl group and ortho to the methyl group. This position is sterically hindered by the adjacent methyl group.

Position C5: Para to the methyl group and meta to the hydroxyl and fluoro groups.

Position C6: Ortho to the hydroxyl group and meta to the methyl and fluoro groups.

Considering the strong activating and directing effect of the hydroxyl group, positions C2 and C6 are the most likely sites for electrophilic substitution. The methyl group at C3 further activates the ortho position C2 and the para position C5. The deactivating inductive effect of the fluorine at C4 will have a more pronounced effect on the adjacent C5 position. Therefore, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the strongly activating hydroxyl group and less sterically hindered than the C2 position.

The following interactive table summarizes the directing effects of the individual substituents present in this compound.

Interactive Data Table: Directing Effects of Substituents in this compound

| Substituent | Position | Activating/Deactivating Effect | Directing Effect |

|---|---|---|---|

| -OH | 1 | Strongly Activating | Ortho, Para |

| -CH₃ | 3 | Weakly Activating | Ortho, Para |

| -F | 4 | Weakly Deactivating | Ortho, Para |

Spectroscopic Characterization and Computational Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental in determining the structural framework of chemical compounds. By analyzing the interaction of electromagnetic radiation with the molecule, specific features such as functional groups, connectivity, and the electronic environment of atoms can be identified.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei. For 4-fluoro-3-methylphenol, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the methyl protons. The chemical shifts (δ) of the aromatic protons are influenced by the positions of the fluorine, hydroxyl, and methyl substituents on the benzene (B151609) ring. tsijournals.comresearchgate.net The hydroxyl proton will appear as a broad singlet, the position of which can be dependent on solvent and concentration. The methyl group will present as a sharp singlet in a region typical for aryl-bound methyl groups. researchgate.net Spin-spin coupling between the fluorine atom and adjacent protons (³JHF) will result in further splitting of the aromatic signals. iastate.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. sigmaaldrich.com The spectrum will show seven distinct signals corresponding to the seven carbon atoms of this compound. The chemical shifts of the aromatic carbons are significantly affected by the attached functional groups. The carbon atom bonded to the fluorine atom will exhibit a large coupling constant (¹JCF), a characteristic feature in the NMR of organofluorine compounds. libretexts.org The presence of the hydroxyl and methyl groups also influences the chemical shifts of the ring carbons. science-softcon.de

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| ¹H (Aromatic) | 6.5 - 7.5 | Multiplet | Influenced by F, OH, and CH₃ groups; shows H-F coupling. |

| ¹H (OH) | 4.0 - 7.0 | Broad Singlet | Chemical shift is variable. |

| ¹H (CH₃) | 2.0 - 2.5 | Singlet | Typical range for an aryl methyl group. |

| ¹³C (C-OH) | 150 - 160 | Singlet | Deshielded due to oxygen. |

| ¹³C (C-F) | 155 - 165 | Doublet | Large ¹JCF coupling constant. |

| ¹³C (Aromatic) | 115 - 140 | Multiplets | Chemical shifts depend on substitution pattern. |

| ¹³C (CH₃) | 15 - 25 | Singlet | Shielded, in the aliphatic region. |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nist.gov

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands. researchgate.net A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding. chromatographyonline.com The C-H stretching vibrations of the aromatic ring and the methyl group are observed in the 2850-3100 cm⁻¹ region. nih.gov The C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ range. nih.gov A strong absorption corresponding to the C-F stretching vibration is expected in the 1000-1250 cm⁻¹ region, a characteristic feature for fluoroaromatic compounds. scielo.org.mx

Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net The Raman spectrum is particularly useful for observing the vibrations of non-polar bonds. For this compound, the symmetric C=C stretching vibrations of the aromatic ring, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. nih.gov The C-F bond also gives rise to a characteristic Raman signal. scielo.org.mx

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch | 3200 - 3600 (broad) | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2970 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-O Stretch | 1200 - 1300 | IR |

| C-F Stretch | 1000 - 1250 | IR, Raman |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides its exact molecular weight and information about its fragmentation pattern, which aids in structural elucidation. sigmaaldrich.com The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (126.13 g/mol ). sigmaaldrich.comwhitman.edu

Common fragmentation pathways for phenols include the loss of a hydrogen atom, a methyl group, or the formyl radical (CHO). libretexts.orgnih.gov For this compound, characteristic fragmentation would likely involve the loss of a methyl group (M-15) to form a stable hydroxytropylium ion or a related resonance-stabilized structure. Another possible fragmentation is the loss of a fluorine atom (M-19) or hydrogen fluoride (B91410) (M-20). nih.gov The relative abundances of these fragment ions provide a unique fingerprint for the compound. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. Aromatic compounds like this compound exhibit characteristic UV absorption bands due to π → π* transitions within the benzene ring. researchgate.net The presence of the hydroxyl, methyl, and fluorine substituents will cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted benzene. researchgate.netnist.gov The electronic spectrum is typically recorded in a solvent such as ethanol (B145695) or methanol, and the λmax values are reported in nanometers (nm). sphinxsai.com

Quantum Chemical and Computational Studies

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of molecular structure and properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. inpressco.com The B3LYP functional combined with a basis set such as 6-31G* or 6-311G(d,p) is commonly employed for the geometry optimization of organic molecules. researchgate.netresearchgate.netymerdigital.com

For this compound, DFT calculations can be used to determine the most stable conformation by minimizing the energy of the system. These calculations yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. researchgate.net The calculated geometry can then be compared with experimental data if available, for example, from X-ray crystallography. Such studies on similar phenolic compounds have shown good agreement between DFT-calculated and experimental structures. researchgate.net The computational approach also allows for the calculation of other properties such as vibrational frequencies, which can aid in the assignment of experimental IR and Raman spectra. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic or basic character, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilic or acidic nature. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests higher reactivity and lower stability. malayajournal.orgresearchgate.net

For this compound, computational studies using methods like Density Functional Theory (DFT) can predict the energies of these frontier orbitals. This analysis helps in understanding the charge transfer that can occur within the molecule. malayajournal.org The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. malayajournal.org

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 7.3 |

Note: This data is illustrative and would be determined through specific computational chemistry calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.netuni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. researchgate.netresearchgate.net Typically, red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue signifies areas of positive potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the hydroxyl group and the fluorine atom, indicating these as primary sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group and the methyl group protons would likely exhibit a positive potential (blue), marking them as potential sites for nucleophilic attack. researchgate.net This visual representation of charge distribution provides critical insights into the molecule's intermolecular interactions and reactivity. malayajournal.orgresearchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Computational chemistry methods, particularly DFT, are widely employed to predict the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. nih.govscielo.org.mx These theoretical calculations provide valuable information for interpreting experimental spectra and assigning vibrational modes. nih.govesisresearch.org

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov By comparing the calculated shifts with experimental data, a more accurate assignment of the signals to specific protons and carbon atoms in the molecule can be achieved.

IR and Raman Spectroscopy: The vibrational frequencies of this compound can be computed, and the corresponding theoretical IR and Raman spectra can be generated. scielo.org.mxesisresearch.org These calculated spectra are often in good agreement with experimental FT-IR and FT-Raman spectra, aiding in the precise assignment of vibrational bands to specific functional groups and molecular motions. nih.gov For instance, the characteristic stretching vibrations of the O-H, C-F, and C-H bonds can be identified and analyzed.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Specific values for aromatic, methyl, and hydroxyl protons would be calculated. |

| ¹³C NMR | Chemical Shift (ppm) | Specific values for each carbon atom in the ring and the methyl group would be calculated. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Predicted frequencies for key vibrational modes such as O-H stretch, C-F stretch, and aromatic C-H stretch. |

| Raman Spectroscopy | Wavenumber (cm⁻¹) | Predicted frequencies for Raman-active modes, complementing the IR data. |

Note: This data is illustrative and would be the result of specific DFT calculations.

Conformational Analysis and Tautomerism

The three-dimensional structure and potential isomeric forms of this compound can be investigated through conformational analysis and the study of tautomerism.

Conformational Analysis: This involves identifying the most stable spatial arrangement of the atoms in the molecule. For this compound, the orientation of the hydroxyl group relative to the methyl group and the fluorine atom is a key factor. Computational methods can be used to rotate the O-H bond and calculate the energy of each conformation, thereby identifying the lowest energy (most stable) conformer. nih.gov

Tautomerism: While phenol (B47542) primarily exists in its enol form, the possibility of keto-enol tautomerism can be computationally explored. This would involve calculating the relative energies of the phenolic form (this compound) and its potential keto tautomers. For simple phenols, the enol form is significantly more stable.

Simulation of Reaction Pathways and Transition States

Computational chemistry provides the tools to simulate chemical reactions, offering insights into reaction mechanisms that are often difficult to obtain experimentally. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products.

For this compound, one could simulate various reactions, such as electrophilic aromatic substitution or oxidation of the phenol group. These simulations would involve calculating the geometries and energies of the reactants, products, intermediates, and transition states along the reaction coordinate. This information is invaluable for understanding the kinetics and thermodynamics of the reaction, as well as predicting the regioselectivity of the products.

Non-Linear Optical Properties Prediction

Molecules with specific electronic properties can exhibit non-linear optical (NLO) behavior, which is of interest for applications in optoelectronics and photonics. researchgate.net Computational methods can be used to predict the NLO properties of this compound, such as its polarizability and hyperpolarizability.

A large hyperpolarizability value, often associated with a small HOMO-LUMO energy gap, suggests that a molecule may have significant NLO activity. researchgate.net By calculating these properties, researchers can assess the potential of this compound for use in NLO materials. The presence of an electron-donating hydroxyl group and an electron-withdrawing fluorine atom on the aromatic ring could potentially enhance its NLO response.

Applications in Advanced Materials and Medicinal Chemistry

4-Fluoro-3-methylphenol as a Building Block in Pharmaceutical Synthesis

The utility of this compound in the pharmaceutical industry is significant, where it functions as a versatile intermediate for creating new therapeutic agents. chiron.no Its pre-fluorinated structure is a key asset, allowing medicinal chemists to design drug candidates with enhanced pharmacological profiles.

This compound is a documented starting material for the synthesis of more complex chemical intermediates. For instance, it is used in the synthesis of 4-Fluoro-3-methylanisole (1-fluoro-4-methoxy-2-methylbenzene). In this reaction, this compound is treated with potassium bicarbonate in N,N-dimethyl-formamide, leading to the formation of the anisole derivative with a high yield. ambeed.com This anisole is a valuable downstream intermediate for various other syntheses.

Furthermore, patent literature describes the potential use of this compound as a reactant in the synthesis of 4-isopropyl-3-methylphenol, a compound with antiseptic properties. google.comgoogle.com This transformation, achieved through a cross-coupling reaction, highlights the role of this compound as a direct precursor to a bioactive molecule. google.com

| Starting Material | Reagents | Product | Application of Product |

| This compound | Potassium bicarbonate, Iodomethane, N,N-dimethyl-formamide | 4-Fluoro-3-methylanisole | Chemical Intermediate |

| This compound | Isopropyl metal compound, Catalyst, Solvent | 4-isopropyl-3-methylphenol | Antiseptic |

This table outlines synthetic pathways starting from this compound to produce valuable intermediates and active compounds.

The design of modern pharmaceuticals often targets specific biological pathways with high precision. Incorporating fluorine into a drug candidate can enhance its ability to bind to target enzymes or receptors. By utilizing a pre-fluorinated building block like this compound, chemists can bypass the need for potentially harsh late-stage fluorination reactions, which can sometimes have low yields or lack specificity. This approach streamlines the synthesis process, making the development of novel fluorinated drugs more efficient. The presence of both a hydroxyl (-OH) and a methyl (-CH3) group on the ring provides multiple points for further chemical modification, allowing for the construction of diverse and complex molecular architectures.

The substitution of a hydrogen atom with fluorine is a widely used strategy in medicinal chemistry to enhance a drug's performance. lookchem.commdpi.com The high electronegativity of fluorine can alter the acidity of nearby functional groups, which can improve a drug's interaction with its biological target. ambeed.com

Key benefits of fluorine substitution include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom at a site prone to metabolic oxidation with fluorine can block this pathway, thereby increasing the drug's half-life in the body. ambeed.comresearchgate.net This can lead to a longer duration of action and potentially less frequent dosing.

Binding Affinity: Fluorine can participate in favorable electrostatic interactions within the binding pocket of a protein, enhancing the drug's potency and selectivity for its intended target. nih.gov

Membrane Permeability: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its site of action within the body. mdpi.com

These effects showcase why building blocks like this compound are valuable, as they embed the advantageous properties of fluorine into the core structure of a potential drug from the outset. researchgate.net

The synthesis of the antiseptic compound 4-isopropyl-3-methylphenol from this compound serves as a direct example of its role in developing new therapeutic agents. google.comgoogle.com Antiseptics are crucial for preventing infections, and developing new variants with improved properties is an ongoing area of research. By providing a key structural component, this compound contributes to the expansion of the chemical toolbox available for creating such agents. Its application as an intermediate in the broader pharmaceutical field suggests its potential role in the synthesis of drugs for a variety of therapeutic areas. lookchem.com

Role in Agrochemical Development

The principles that make fluorine attractive in pharmaceuticals also apply to the development of modern agrochemicals. Fluorinated compounds often exhibit enhanced efficacy and better stability in the environment.

Impact of Fluorine on Agrochemical Efficacy and Environmental Persistence

The introduction of fluorine into the molecular structure of agrochemicals can profoundly influence their biological efficacy and environmental behavior. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant stability to molecules. In the context of agrochemicals, this stability can lead to enhanced metabolic and chemical resistance, prolonging the active life of the compound and potentially increasing its effectiveness against target pests or weeds.

Fluorine's high electronegativity can alter the electronic properties of a molecule, affecting its binding affinity to target enzymes or receptors. This can lead to higher potency and selectivity, allowing for lower application rates and reducing the impact on non-target organisms. For instance, the presence of a fluorine atom can improve the pharmacokinetic properties of a pesticide, enhancing its uptake and transport within the target organism.

However, the stability of the C-F bond also raises environmental concerns. Fluorinated agrochemicals can be highly persistent in the environment, resisting degradation by microbial, hydrolytic, and photolytic processes. This persistence can lead to the accumulation of these compounds and their fluorinated byproducts in soil, water, and biota. The United States Environmental Protection Agency (US EPA) has noted that some fluorinated pesticides and their degradates have the potential to bioconcentrate and accumulate in the environment over time. The widespread use of these "forever chemicals" is a growing concern due to their potential for long-term environmental contamination.

Table 1: Influence of Fluorination on Agrochemical Properties

| Property | Impact of Fluorine Incorporation | Rationale |

|---|---|---|

| Biological Efficacy | Often increased | Enhanced binding affinity, improved metabolic stability |

| Potency | Can be significantly higher | Altered electronic properties of the molecule |

| Selectivity | May be improved | More specific interactions with target sites |

| Environmental Persistence | Generally increased | High strength of the carbon-fluorine bond resists degradation |

| Bioaccumulation Potential | Can be a concern | Resistance to metabolic breakdown can lead to accumulation in organisms |

Utilization in Polymer and Resin Chemistry

This compound serves as a valuable monomer or modifying agent in the synthesis of high-performance polymers and resins.

Phenolic resins, synthesized through the condensation reaction of phenols with aldehydes (like formaldehyde), are known for their high thermal stability, chemical resistance, and mechanical strength. The incorporation of this compound into the phenolic resin backbone can further enhance these properties. The fluorine atom imparts increased hydrophobicity, improved thermal stability, and greater chemical resistance to the resulting polymer.

The synthesis process typically involves either acid or base catalysis. In an acid-catalyzed process (producing novolac resins), an excess of the phenol (B47542) is reacted with the aldehyde. For base-catalyzed reactions (producing resol resins), the aldehyde is used in excess. By substituting or blending this compound with traditional phenol, a fluorinated phenolic resin is created. These specialized resins can be used as matrices for composite materials, where they are reinforced with fibers like glass or carbon to produce lightweight, high-strength components for the aerospace, automotive, and electronics industries. The resulting composites exhibit superior performance in harsh environments.

Beyond phenolic resins, this compound can be incorporated into a variety of other functional polymers. Its presence can modify the properties of materials such as poly(aryl ether ether ketone)s and other high-performance plastics. The introduction of fluorinated moieties into polymer chains is a strategy used to enhance thermal stability, chemical inertness, and durability. For example, fluorinated polymers often exhibit low surface energy, leading to applications in non-stick coatings and hydrophobic surfaces. The selective placement of the fluorine atom in this compound allows for precise tuning of these properties.

Contributions to Other Industrial Applications

The unique characteristics of this compound extend its utility to other specialized industrial fields.

Liquid crystals (LCs) are essential components of display technologies. The performance of an LC display is highly dependent on the physical properties of the liquid crystal materials used, such as their clearing point, viscosity, and dielectric anisotropy. Fluorinated compounds are widely used in liquid crystal mixtures to optimize these properties. The incorporation of fluorine atoms can significantly influence the intermolecular forces and molecular packing of the LC molecules. Research has shown that fluorinated biphenyls and related structures can exhibit nematic liquid crystal phases, which are crucial for display applications. The presence of fluorine, as in derivatives of this compound, can lead to materials with high clearing points and desirable mesomorphic properties, contributing to the development of advanced liquid crystal displays.

This compound serves as a key intermediate in the synthesis of a variety of specialty chemicals. Its reactivity, influenced by the hydroxyl, methyl, and fluoro groups, allows it to be a versatile building block in organic synthesis. It is used in the preparation of more complex molecules for the pharmaceutical and agrochemical industries. For example, it has been used in laboratory settings to prepare compounds like 8-fluoronaphthoquinone through a Friedel-Crafts acylation reaction. This versatility makes it a valuable component in the production of fine chemicals and active ingredients where the specific properties imparted by the fluoro and methyl substitutions are required.

Biological and Environmental Research Aspects

Biological Activity and Mechanisms of Action

The biological activities of 4-Fluoro-3-methylphenol and its derivatives are areas of growing scientific interest. The introduction of a fluorine atom to the phenol (B47542) structure can significantly alter its electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological effects. Research has primarily focused on the antimicrobial potential and kinase inhibition of fluorinated phenolic compounds.

Antimicrobial Properties of this compound and Derivatives

While specific studies detailing the antimicrobial spectrum of this compound are not extensively available in the reviewed literature, the antifungal properties of the compound are being explored for potential applications in agricultural formulations researchgate.net. The broader class of phenolic compounds is well-known for antimicrobial activities nih.gov. For instance, related compounds like 4-isopropyl-3-methylphenol have demonstrated antifungal efficacy against various fungal strains, including Aspergillus species nih.govuni-stuttgart.de. The mechanism of action for phenolic compounds generally involves disruption of the microbial cell membrane, leading to leakage of intracellular contents and cell death nih.gov. It is plausible that this compound shares a similar mechanism of action.

The antimicrobial activity of phenolic derivatives can be influenced by the nature and position of substituents on the phenol ring. For example, the introduction of allyl groups to eugenol and carvacrol has been shown to increase their potency against planktonic bacteria nih.gov. This suggests that the antimicrobial activity of this compound could potentially be enhanced through chemical modification.

Interactive Data Table: Antimicrobial Activity of Related Phenolic Compounds

| Compound | Target Organism | Observed Effect | Reference |

| 4-isopropyl-3-methylphenol | Aspergillus brasiliensis | Antifungal activity | uni-stuttgart.de |

| 2-allyl carvacrol | S. epidermidis | 79.80% reduction in bacterial growth | nih.gov |

| 2-allyl carvacrol | P. aeruginosa | 79.63% reduction in bacterial growth | nih.gov |

| Eugenol | S. epidermidis | 79.76% reduction in bacterial growth | nih.gov |

Receptor Tyrosine Kinase Inhibition Studies with Derivatives

Derivatives of fluorinated polyphenols have been investigated for their potential to inhibit receptor tyrosine kinases (RTKs), which are crucial in cellular signaling pathways and are often dysregulated in diseases like cancer. While specific studies on this compound as an RTK inhibitor were not identified, research on other fluorinated polyphenols provides insights into this area. For example, a novel fluorinated polyphenol derivative has been shown to have improved inhibitory activity against DYRK1A/B enzymes, which are implicated in neuroinflammatory diseases nih.govmdpi.com.

Polyphenolic compounds, in general, have been screened for their anticancer effects, including their ability to overcome resistance to tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer nih.gov. Flavonoids, a class of polyphenols, are known to target RTKs and their downstream signaling pathways monash.edu. The introduction of a fluorine atom can enhance the drug-like properties of these molecules, including their bioavailability and selectivity nih.gov.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective molecules. For phenolic compounds, SAR studies have revealed that the nature, number, and position of substituents on the aromatic ring are critical for their antioxidant and antimicrobial activities.

In the context of fluorinated compounds, the position of the fluorine atom can significantly impact biological activity. For instance, in a series of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole derivatives, fluoro substitution at the ortho position of a benzene (B151609) ring resulted in better inhibitory activity compared to meta or para substitutions nih.gov. Similarly, for 3-substituted benzylthioquinolinium iodides, fluoro substituents at the para position of the phenyl ring displayed the highest antifungal activity among the fluoro-substituted analogs nih.gov.

The incorporation of fluorine can also affect physicochemical properties like acidity and lipophilicity, which in turn influence biological activity. A study on fluorinated carboxylic acid bioisosteres, including fluorinated phenols, demonstrated that fluorination generally leads to weak acidic character and increased lipophilicity nih.gov.

Metabolic Pathways in Biological Systems

The metabolic fate of this compound in biological systems is not well-documented in the available literature. However, studies on related fluorinated cresols provide valuable insights. A study on the anaerobic degradation of m-cresol (B1676322) by a methanogenic consortium utilized 6-fluoro-3-methylphenol to elucidate the metabolic pathway nih.govasm.org. The study proposed a degradation pathway for m-cresol involving carboxylation, demethylation, and dehydroxylation. The fluorinated analog, 6-fluoro-3-methylphenol, was shown to be metabolized to 5-fluoro-4-hydroxy-2-methylbenzoic acid, followed by 3-fluoro-4-hydroxybenzoic acid, and finally 3-fluorobenzoic acid nih.govasm.org. This suggests that a likely metabolic pathway for this compound could involve similar enzymatic reactions.

The fluorine atom in xenobiotics can influence their metabolic stability. Fluorination at a metabolically labile site can block oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life u-tokyo.ac.jp. However, metabolic defluorination can also occur, leading to the release of fluoride (B91410) ions, which can have toxicological implications researchgate.netnih.gov.

Toxicological Research and Environmental Fate

The toxicological profile and environmental fate of this compound are important considerations for its potential applications. While specific toxicological studies on this compound are limited, information on related cresols and fluorinated compounds can provide an indication of its potential hazards and environmental behavior.

Investigation of Toxicity Pathways

The introduction of a fluorine atom can alter the toxicity profile of a molecule. While fluorination can increase metabolic stability, the potential for metabolic defluorination and the release of fluoride ions is a toxicological concern nih.gov. Additionally, some fluorinated metabolites can be toxic in their own right researchgate.net. The environmental fate of fluorinated organic compounds is a broad area of research. Factors such as the strength of the carbon-fluorine bond contribute to the persistence of some of these compounds in the environment nih.govyoutube.comitrcweb.org. The transport and distribution of such compounds in soil and water are influenced by their physicochemical properties, including their solubility and partitioning behavior nih.govitrcweb.org.

Environmental Degradation Mechanisms

The environmental persistence and degradation of this compound are influenced by a combination of biotic and abiotic processes. While specific studies on this compound are limited, research on analogous fluorinated and phenolic compounds provides insights into its likely environmental fate. The primary degradation mechanisms are expected to be biodegradation, photodegradation, and, to a lesser extent, hydrolysis.

Biodegradation:

Microbial activity is a significant factor in the breakdown of phenolic compounds in soil and aquatic environments. The presence of a fluorine atom on the aromatic ring can influence the rate and pathway of biodegradation. In some cases, halogenation can increase the recalcitrance of a compound.

A study on the anaerobic biodegradation of a similar compound, 6-fluoro-3-methylphenol, by a methanogenic consortium, revealed a potential degradation pathway. This pathway involves a demethylation reaction, suggesting that microbial communities can metabolize fluorinated cresols. nih.gov The proposed pathway for the related compound is as follows:

6-fluoro-3-methylphenol → 5-fluoro-4-hydroxy-2-methylbenzoic acid → 3-fluoro-4-hydroxybenzoic acid → 3-fluorobenzoic acid

This suggests that a similar initial step of demethylation could be a plausible route for the biodegradation of this compound under anaerobic conditions.

Abiotic Degradation:

Photodegradation: Phenolic compounds can undergo photodegradation when exposed to sunlight in aquatic environments. This process involves the absorption of light energy, leading to the generation of reactive species that can break down the chemical structure. The extent of photodegradation is dependent on factors such as water clarity, depth, and the presence of other photosensitizing substances.

Hydrolysis: While hydrolysis is a potential degradation pathway for some organic chemicals, phenols are generally resistant to hydrolysis under typical environmental pH conditions. Therefore, this is not expected to be a significant degradation mechanism for this compound.

The persistence of organic pollutants is a key factor in their environmental risk, and it is determined by the rates of these degradation processes in various environmental media such as air, water, soil, and sediment.

Eco-toxicological Assessment

A comprehensive eco-toxicological assessment of this compound is challenged by the scarcity of direct toxicity data for this specific compound. However, by examining the toxicity of structurally similar compounds, including other fluorinated and chlorinated phenols, a preliminary understanding of its potential environmental impact can be formulated. Halogenated phenols are generally recognized as being toxic to aquatic organisms.

For instance, the related compound 4-chloro-3-methylphenol is classified as very toxic to aquatic life, with the potential for long-term adverse effects in the aquatic environment. scbt.com Another structural isomer, 3-Fluoro-4-methylphenol, is also noted as being harmful to aquatic life with long-lasting effects. sigmaaldrich.comnih.gov

The following table presents a comparative overview of the aquatic toxicity of compounds structurally related to this compound.

| Compound | Organism | Exposure Duration | Toxicity Endpoint (LC50/EC50) | Reference |

|---|---|---|---|---|

| 4-Chloro-3-methylphenol | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | 917 µg/L | fishersci.com |

| 4-Chloro-3-methylphenol | Daphnia magna (Water Flea) | 48 hours | 2.29 mg/L | fishersci.com |

| 4-Chloro-3-methylphenol | Desmodesmus subspicatus (Green Algae) | 72 hours | 30.62 mg/L | fishersci.com |

Based on the available data for these surrogate compounds, it is reasonable to infer that this compound is likely to exhibit toxicity towards aquatic organisms. The GHS classification for the analogous compound 3-Fluoro-4-methylphenol includes the hazard statement "Harmful to aquatic life with long lasting effects," further supporting this assessment. nih.gov However, without direct testing of this compound, its precise eco-toxicological profile remains to be definitively determined.

Responsible Disposal and Sustainable Practices

The responsible management of this compound at the end of its life cycle is crucial to minimize its potential environmental impact. This includes proper disposal methods and the adoption of sustainable practices in its synthesis and application.

Disposal:

As a halogenated organic compound, this compound should be treated as hazardous waste. researchgate.net Standard disposal procedures for such chemicals include:

Incineration: High-temperature incineration in a licensed facility is a common and effective method for the destruction of halogenated organic wastes. mcfenvironmental.commdpi.com This process should be carried out in a combustion chamber equipped with appropriate scrubbers to neutralize acidic gases, such as hydrogen fluoride, that may be generated.

Hazardous Waste Landfill: For solid waste contaminated with this compound, disposal in a designated hazardous waste landfill is an option. These landfills are engineered with containment systems to prevent the leaching of chemicals into the surrounding environment. mcfenvironmental.com

Licensed Disposal Services: It is recommended to engage a licensed professional waste disposal company to handle the disposal of this compound and its containers. researchgate.net

It is imperative to avoid the discharge of this compound into drains or the environment.

Sustainable Practices:

The principles of green chemistry offer a framework for developing more sustainable approaches to the production and use of chemicals like this compound. Key areas of focus include:

Sustainable Synthesis: Research into alternative synthesis routes that reduce the use of hazardous reagents and minimize waste generation is a primary goal of green chemistry. For phenolic compounds, this could involve exploring biocatalytic methods or the use of more environmentally benign solvents and catalysts.

Waste Minimization and Recycling: Implementing process optimization to maximize yield and reduce the generation of byproducts is a critical sustainable practice. Furthermore, exploring opportunities for the recovery and recycling of fluorinated compounds from waste streams can contribute to a more circular economy. plasticsengineering.org

Use of Safer Alternatives: Where feasible, the substitution of hazardous chemicals with less toxic and more environmentally friendly alternatives is a core principle of green chemistry.

The adoption of these sustainable practices throughout the lifecycle of this compound can help to mitigate its environmental footprint.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatographic methods are powerful tools for separating 4-Fluoro-3-methylphenol from other components in a mixture, allowing for its precise quantification. Gas chromatography and high-performance liquid chromatography are the most commonly employed techniques.

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is achieved based on the differential partitioning of the analyte between a stationary phase and a mobile gas phase.

Underivatized Analysis: this compound can be analyzed directly by GC using a flame ionization detector (FID). settek.comepa.gov This approach is suitable for relatively clean samples where high sensitivity is not the primary requirement. The choice of the GC column is critical for achieving good resolution from other phenolic compounds. For instance, wide-bore fused-silica open-tubular columns are often preferred over packed columns due to their improved resolution, better selectivity, and increased sensitivity. epa.gov

Derivatization for Enhanced Sensitivity and Selectivity: To improve volatility and detection limits, this compound can be derivatized prior to GC analysis. Common derivatizing agents for phenols include diazomethane and pentafluorobenzyl bromide (PFBBr). settek.comepa.gov Derivatization with PFBBr forms pentafluorobenzyl ethers, which are highly responsive to an electron capture detector (ECD), leading to significantly lower detection limits. settek.comepa.gov

GC-MS for Confirmation and Identification: Gas chromatography coupled with mass spectrometry (GC-MS) provides definitive identification of this compound. The mass spectrometer separates the ionized analyte and its fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a chemical fingerprint. This technique is invaluable for confirming the presence of the compound in complex matrices and for distinguishing it from isomers. settek.comepa.gov For instance, in the analysis of semivolatile organic compounds, GC-MS/MS (tandem mass spectrometry) can be used to achieve high selectivity and sensitivity, even for challenging polar compounds. shimadzu.com

Table 1: GC and GC-MS Parameters for Phenolic Compound Analysis

| Parameter | Typical Conditions |

| GC Column | DB-5, DB-1701 (or equivalent) |

| Injection Mode | Splitless or Split |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Ramped, e.g., 50 °C hold for 2 min, then ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium or Hydrogen |

| Detector | FID, ECD (for derivatized compounds), MS |

| Derivatizing Agents | Diazomethane, Pentafluorobenzyl bromide (PFBBr) |

This table presents generalized parameters. Specific conditions should be optimized for the instrument and application.

High-performance liquid chromatography is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.

Reversed-Phase HPLC: For the analysis of this compound, reversed-phase HPLC is the most common mode. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Detection Methods:

UV Detection: this compound exhibits UV absorbance, making UV detection a straightforward and widely used method for its quantification. epa.gov The detection wavelength is typically set at the absorbance maximum of the compound to ensure the highest sensitivity. For general phenol (B47542) analysis, a wavelength of 274 nm is often employed. epa.gov

Fluorescence Detection: While not as common as UV detection for this specific compound, fluorescence detection can offer higher sensitivity and selectivity for certain phenolic compounds, particularly after derivatization. researchgate.net

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides high selectivity and sensitivity, enabling the confirmation of the analyte's identity and its quantification at trace levels. This is particularly useful for complex matrices where co-elution with other compounds might interfere with UV detection.

Table 2: HPLC and HPLC-UV/MS Parameters for Phenolic Compound Analysis

| Parameter | Typical Conditions |

| HPLC Column | C18, C8 (or equivalent) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 10 - 100 µL |

| Detector | UV (e.g., 274 nm), Fluorescence, MS |

| Ionization Source (for MS) | Electrospray Ionization (ESI) |

This table presents generalized parameters. Specific conditions should be optimized for the instrument and application.

Analyzing this compound in complex matrices such as environmental samples (water, soil) or biological fluids requires robust sample preparation techniques to remove interfering substances.

Sample Preparation: Common sample preparation methods include:

Liquid-Liquid Extraction (LLE): This technique is used to extract the analyte from a liquid sample into an immiscible organic solvent.

Solid-Phase Extraction (SPE): SPE is a more efficient and selective method for sample cleanup and concentration. A solid sorbent is used to retain the analyte, which is then eluted with a small volume of solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is increasingly used for the extraction of a wide range of analytes from various food and environmental matrices.

The choice of the extraction method depends on the nature of the sample matrix and the concentration of the analyte. For instance, in the analysis of alkylphenols in water, n-hexane extraction followed by evaporation and reconstitution in a suitable solvent is a common approach. thermofisher.com

Challenges: Co-elution of isomers and matrix effects are significant challenges in the analysis of complex samples. For example, 3-methylphenol and 4-methylphenol are only partially resolved on some GC columns. settek.comepa.gov In such cases, the use of high-resolution capillary columns, multidimensional chromatography, or highly selective detectors like mass spectrometers is essential.

Spectroscopic Detection Methods

Spectroscopic methods offer alternative and sometimes complementary approaches to chromatographic techniques for the detection and quantification of this compound.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that can detect molecules at very low concentrations, sometimes down to the single-molecule level. nanocomposix.comnih.gov The technique relies on the enhancement of the Raman scattering signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold or silver. nanocomposix.comnih.gov

The enhancement effect arises from two primary mechanisms: